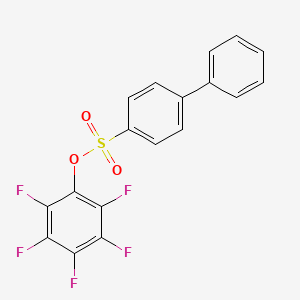

Pentafluorophenyl 4-phenylbenzene-1-sulfonate

概要

説明

Pentafluorophenyl 4-phenylbenzene-1-sulfonate is a chemical compound with the molecular formula C18H9F5O3S and a molecular weight of 400.32 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a phenylbenzene sulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.

準備方法

The synthesis of Pentafluorophenyl 4-phenylbenzene-1-sulfonate typically involves the reaction of pentafluorophenol with 4-phenylbenzene-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

化学反応の分析

Pentafluorophenyl 4-phenylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters or amides.

Elimination-Addition Reactions: It can undergo elimination-addition pathways, especially in the presence of strong bases.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonate group can be involved in redox processes under certain conditions.

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and nucleophiles such as primary and secondary amines . The major products formed depend on the nucleophile used, resulting in various sulfonate esters or amides.

科学的研究の応用

Bioconjugation Chemistry

Pentafluorophenyl Esters in Bioconjugation

Pentafluorophenyl esters are widely used in bioconjugation due to their stability and reactivity. They facilitate the conjugation of biomolecules such as proteins and peptides without altering their structure. This process is crucial for developing targeted therapeutics and diagnostic agents.

- Stability : Pentafluorophenyl esters are less susceptible to hydrolysis compared to other activated esters, such as NHS esters, making them ideal for long-term applications in biological systems .

- Functionalization : The ability to post-functionalize these esters allows for the incorporation of various functional groups, enhancing the versatility of the resulting conjugates .

Case Study: SCNPs Functionalization

Single-chain polymer nanoparticles (SCNPs) functionalized with pentafluorophenyl groups have been developed to mimic protein behavior. These nanoparticles can be modified post-synthesis to incorporate fluorescent labels and bioactive molecules, which can significantly enhance their utility in drug delivery systems and imaging applications .

| Functional Amine | Aminoglycerol Modification (%) | Reaction Solvent | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| Butylamine | 0 | THF | 10.0 | n.d. |

| Aminoglycerol | 100 | THF/DMSO | 7.2 | -13.3 |

| Propargylamine | 90 | THF | 7.3 | n.d. |

Polymer Science

Synthesis of Functional Polymers

Pentafluorophenyl 4-phenylbenzene-1-sulfonate serves as a key building block in the synthesis of functional polymers. Its incorporation into polymer chains allows for enhanced chemical properties such as increased hydrophilicity and biocompatibility.

- Polymerization Techniques : Various polymerization methods, including thiol-Michael addition, have been employed to create polymers that utilize pentafluorophenyl moieties for enhanced functionality .

- Applications : These polymers find applications in drug delivery systems, where controlled release mechanisms are critical.

Photo-Acid Generators

Role as Photo-Acid Generators

This compound is utilized as a photo-acid generator (PAG), which is essential in photolithography processes used in semiconductor manufacturing.

- Mechanism : Upon exposure to UV light, PAGs undergo photolysis to generate acids that catalyze cross-linking reactions in photoresists, enabling precise patterning on substrates .

- Advantages : The strong acidity generated by pentafluorophenyl-based PAGs enhances the resolution and fidelity of lithographic processes, making them suitable for advanced microfabrication techniques.

作用機序

The mechanism by which Pentafluorophenyl 4-phenylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate group. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This increased reactivity allows for efficient formation of sulfonate esters and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be compared with other sulfonate esters, such as:

Methyl 4-phenylbenzene-1-sulfonate: This compound has a methyl group instead of a pentafluorophenyl group, making it less reactive towards nucleophiles.

Ethyl 4-phenylbenzene-1-sulfonate: Similar to the methyl derivative, this compound has an ethyl group, resulting in lower reactivity compared to the pentafluorophenyl derivative.

Phenyl 4-phenylbenzene-1-sulfonate: This compound has a phenyl group, which also results in lower reactivity compared to the pentafluorophenyl derivative.

The uniqueness of this compound lies in its enhanced reactivity due to the presence of the pentafluorophenyl group, making it a valuable reagent in various chemical and biological applications .

生物活性

Pentafluorophenyl 4-phenylbenzene-1-sulfonate (PFPS) is a compound of increasing interest in the field of medicinal chemistry and bioconjugation due to its unique structural attributes and biological activities. This article delves into the biological activity of PFPS, presenting relevant research findings, case studies, and data tables to illustrate its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pentafluorophenyl group attached to a sulfonate moiety via a phenyl linker. This structure imparts significant lipophilicity and electron-withdrawing properties, enhancing its reactivity in biological systems.

Chemical Formula

- Molecular Formula : C18H9F5O3S

- Molecular Weight : 396.32 g/mol

PFPS exhibits its biological activity primarily through its interactions with various biomolecules. The introduction of fluorine atoms enhances the compound's lipophilicity, which can facilitate membrane permeability and interaction with cellular targets.

Key Findings

-

Inhibition of Histone Deacetylases (HDACs) :

- PFPS derivatives have shown promise as HDAC inhibitors, which are crucial in regulating gene expression and cellular functions. Studies indicate that fluorinated compounds often exhibit increased potency compared to their non-fluorinated counterparts .

- For instance, a fluorinated derivative demonstrated an IC50 value of 0.88 μM against HDACs, indicating significant cytotoxicity towards cancer cell lines .

- Reactivity with Amines :

- Bioconjugation Chemistry :

Case Study 1: HDAC Inhibition

A study evaluated the cytotoxic effects of fluorinated HDAC inhibitors, including PFPS derivatives, on various human cancer cell lines. The results indicated that compounds with higher degrees of fluorination exhibited enhanced inhibitory effects on HDACs, correlating with lower IC50 values across different cell lines .

Case Study 2: Bioconjugation Applications

Research involving the synthesis of single-chain polymer nanoparticles (SCNPs) functionalized with PFPS demonstrated their effectiveness in delivering imaging agents and therapeutics. The SCNPs displayed favorable pharmacokinetic properties, enhancing the bioavailability of conjugated drugs .

Table 1: IC50 Values of PFPS Derivatives Against HDACs

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PFPS Derivative A | 0.88 | Hepatocellular Carcinoma |

| PFPS Derivative B | 1.51 | T-cell Leukemia |

| PFPS Derivative C | 3.64 | Prostate Cancer |

Table 2: Bioconjugation Efficiency of PFPS Functionalized SCNPs

| SCNP Variant | Functional Amine | Reaction Solvent | Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| SCNP-F1 | Butylamine | THF | 10.0 | n.d. |

| SCNP-F2 | Aminoglycerol | THF/DMSO | 7.2 | -13.3 |

| SCNP-F3 | Propargylamine | THF | 7.3 | n.d. |

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFIMSUQBQLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。